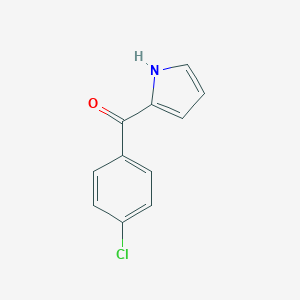

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVORWPYOKKVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13169-71-6 | |

| Record name | 4-CHLOROPHENYL 2-PYRROLYL KETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: Properties, Synthesis, and Biological Potential

This compound belongs to the aryl pyrrolyl ketone class, a structural motif of significant interest in drug discovery. The inherent chemical features of the pyrrole ring—an aromatic, electron-rich heterocycle capable of hydrogen bonding—combined with the synthetically versatile ketone linker and the modulated electronic properties of the chlorophenyl group, make this compound a valuable building block and a potential pharmacophore. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis and characterization, and an expert perspective on its potential biological applications, grounded in the established activities of structurally related molecules. This document is intended for researchers and professionals engaged in chemical synthesis and drug development.

Section 1: Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical identity is the foundation of all subsequent research. This section details the key identifiers and properties of this compound.

Chemical Identity and Structure

The molecule consists of a pyrrole ring acylated at the C2 position with a 4-chlorobenzoyl group. The N-H of the pyrrole ring is a key hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom act as hydrogen bond acceptors, features critical for potential interactions with biological macromolecules.

-

IUPAC Name: this compound

Tabulated Physicochemical Data

Quantitative data for this specific molecule is not extensively published. The following table summarizes known information and outlines standard methods for determining key unknown properties.

| Property | Value/Data | Standard Experimental Protocol |

| Physical State | Solid (predicted) | Visual inspection at standard temperature and pressure (STP). |

| Melting Point | Not available | Determined using a calibrated digital melting point apparatus (e.g., Büchi M-560). A small sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) until melting is observed. |

| Solubility | Not available | Assessed by adding incremental amounts of the compound to a fixed volume of various solvents (e.g., water, DMSO, ethanol, chloroform) at a controlled temperature, with agitation, until a saturated solution is obtained. Quantified via HPLC or gravimetric analysis. |

| pKa | Not available | Determined by potentiometric titration or UV-spectrophotometric analysis across a range of pH values. The pyrrolic N-H is weakly acidic. |

| LogP | 2.7 (Predicted)[5] | Experimentally determined using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase using UV-Vis spectroscopy or HPLC. |

Section 2: Synthesis and Structural Elucidation

The synthesis of aryl pyrrolyl ketones is well-established. A reliable method, analogous to the Vilsmeier-Haack reaction, involves the activation of a benzamide derivative followed by electrophilic acylation of pyrrole. This approach is favored for its high regioselectivity at the electron-rich C2 position of the pyrrole ring.

Proposed Synthetic Workflow

The synthesis proceeds in two conceptual steps: formation of the electrophilic acylating agent and the subsequent Friedel-Crafts-type acylation of pyrrole.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[6]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine N,N-dimethylformamide (DMF, 1.5 equiv.) and anhydrous 1,2-dichloroethane (DCE). Cool the mixture to 0 °C in an ice bath.

-

Activator Addition: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.

-

Acyl Precursor Addition: Add 4-chlorobenzamide (1.0 equiv.) to the flask. Stir the resulting mixture for 6 hours at room temperature to form the key amide-phosphoryl complex.

-

Pyrrole Addition: In a separate flask, dissolve 1H-pyrrole (1.1 equiv.) in anhydrous DCE. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the final mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 hexane:ethyl acetate.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated aqueous solution of sodium carbonate (Na₂CO₃). Stir vigorously until the hydrolysis is complete (approx. 45-60 minutes).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole and chlorophenyl protons. The pyrrolic N-H proton should appear as a broad singlet downfield (>9 ppm). The three pyrrole ring protons will appear as multiplets in the 6-7 ppm region. The four protons of the 1,4-disubstituted chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) between 7.4 and 7.8 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon atoms (assuming symmetry in the chlorophenyl ring). The carbonyl carbon (C=O) is the most deshielded, appearing around 180-190 ppm. Aromatic carbons will resonate in the 110-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances to verify are the N-H stretch (a broad peak around 3200-3400 cm⁻¹) and the highly characteristic C=O stretch of the aryl ketone (a strong, sharp peak around 1630-1680 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis should reveal the molecular ion peak [M]+ and/or the protonated molecule [M+H]+ corresponding to the exact mass of C₁₁H₈ClNO. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides definitive evidence of its presence.

Section 3: Potential Biological and Pharmacological Relevance

While specific biological data for this compound is sparse, the broader class of pyrrole-containing compounds is rich in pharmacological activity.[6] Structure-activity relationship (SAR) analysis allows for an informed projection of its potential therapeutic applications.

Hypothesized Mechanisms of Action

The compound's structure is analogous to scaffolds known to inhibit various enzymes, particularly protein kinases, by competing with ATP for the binding site.

Caption: Hypothetical binding mode in a kinase ATP pocket.

-

Anticancer Potential: Many pyrrole derivatives act as tubulin polymerization inhibitors or kinase inhibitors, both of which are validated anticancer strategies.[7] The trimethoxyphenyl pyrrole derivative ARDAP, for example, demonstrated potent anticancer effects in breast cancer models by inhibiting tubulin.[7] Glycosylated nicotinonitrile derivatives bearing a 4-chlorophenyl group have also been screened for antitumor activity.[8]

-

Antimicrobial Activity: The pyrrole nucleus is a common feature in antimicrobial agents. The combination of a halogenated phenyl ring and a pyrrole core suggests potential activity against various bacterial or fungal strains.[8]

-

Anti-inflammatory and Other Activities: Related structures have been investigated for a wide range of activities, including as inhibitors of HIV replication and as cardiovascular agents.[9]

Protocol for Preliminary Biological Screening: Kinase Inhibition Assay

To validate the hypothesized activity, a common in vitro kinase inhibition assay can be performed.

-

Assay Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.

-

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

In a 384-well plate, serially dilute the compound to create a dose-response curve (e.g., from 100 µM to 1 nM).

-

Add the kinase enzyme, the appropriate substrate peptide, and ATP to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The available data indicates that this compound should be handled with care.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[11]

-

If inhaled: Move the person to fresh air.[11]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10]

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for application in medicinal chemistry. Its structural features suggest a strong likelihood of biological activity, particularly as a kinase inhibitor or antimicrobial agent. This guide provides the foundational chemical knowledge and robust experimental protocols necessary for its synthesis, characterization, and preliminary biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties, exploring its efficacy in a broad panel of biological assays, and using it as a scaffold for the development of novel therapeutic agents.

References

- AbacipharmTech. This compound.

- BLDpharm. 13169-71-6|this compound.

- Jian He Hua Xue. This compound.

- Chemsigma. This compound [13169-71-6].

- Porphyrin-Systems. This compound.

- Prakash, V., et al. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.

- Guidechem. Methanone, (3-chlorophenyl)-1H-pyrrol-3-yl- 499214-16-3 wiki.

- Al-Obaid, A. M., et al. Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. Medicinal Chemistry Research.

- Echemi. 1-(4-CHLOROPHENYL)

- El-Gammal, O. A. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes.

-

Strambi, A., et al. Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. PubMed, 2023.

- Ghorab, M. M., et al. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed, 2011.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 13169-71-6|this compound|BLD Pharm [bldpharm.com]

- 3. 键合化学 [abosyn.cn]

- 4. This compound [13169-71-6] | Chemsigma [chemsigma.com]

- 5. Page loading... [guidechem.com]

- 6. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound – porphyrin-systems [porphyrin-systems.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

CAS Number: 13169-71-6

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone is a synthetic organic compound that belongs to the class of 2-aroylpyrroles. This family of molecules has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by pyrrole-containing structures. The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals, prized for its ability to engage in various biological interactions. The attachment of a 4-chlorobenzoyl group at the 2-position of the pyrrole ring introduces specific electronic and steric properties that can modulate the compound's pharmacological profile. This guide provides a comprehensive overview of this compound, from its synthesis and analytical characterization to its potential applications in drug discovery and development.

Chemical Properties and Structure

The structure of this compound, with the chemical formula C₁₁H₈ClNO, features a pyrrole ring acylated at the second carbon with a 4-chlorobenzoyl group. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the ketone linkage influences the electron density distribution across the molecule, which is crucial for its reactivity and biological interactions.

| Property | Value |

| CAS Number | 13169-71-6 |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-p-chlorobenzoylpyrrole, 2-(4-chlorobenzoyl)pyrrole |

Synthesis of this compound

The synthesis of 2-aroylpyrroles such as this compound can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and regioselectivity. Two common and effective methods are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Method 1: Friedel-Crafts Acylation of Pyrrole

This method involves the electrophilic substitution of pyrrole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), portion-wise with stirring.

-

Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid.

-

Pyrrole Addition: Dissolve pyrrole (1.2 equivalents) in anhydrous DCM and add it slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and water. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Vilsmeier-Haack Type Reaction

An alternative approach is a Vilsmeier-Haack type reaction using a substituted amide and a halogenating agent. For the synthesis of a chloro-substituted benzoyl pyrrole, a modified approach using the appropriate benzamide is necessary. A more direct Vilsmeier-Haack reaction typically yields aldehydes. A related approach for ketones involves the reaction of pyrrole with an amide-phosphoryl complex.

Caption: Vilsmeier-Haack Type Synthesis Workflow.

Experimental Protocol (Adapted from a similar synthesis of a fluoro-analog)[1]:

-

Reagent Preparation: Prepare an amide-phosphoryl complex by treating N,N-dimethyl-4-chlorobenzamide (1 equivalent) with phosphorus oxychloride (POCl₃) (3 equivalents) at room temperature and stir for 6 hours.

-

Reaction with Pyrrole: Treat the above complex with pyrrole in anhydrous 1,2-dichloroethane at 25 °C and stir for one hour, then leave it overnight.

-

Hydrolysis: Hydrolyze the resulting mixture using a saturated sodium carbonate solution, followed by heating for 45 minutes.

-

Extraction and Purification: Extract the title compound using 1,2-dichloroethane. The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted):

-

Pyrrole Protons: The pyrrole ring protons are expected to appear as distinct multiplets in the aromatic region. The proton at the 5-position will likely be a multiplet around δ 7.0-7.2 ppm. The proton at the 4-position is expected around δ 6.2-6.4 ppm, and the proton at the 3-position around δ 6.8-7.0 ppm.

-

Phenyl Protons: The protons on the 4-chlorophenyl ring will appear as two doublets due to their ortho and meta positions relative to the carbonyl group, typically in the range of δ 7.4-7.8 ppm.

-

N-H Proton: A broad singlet for the N-H proton of the pyrrole ring is expected, likely in the range of δ 9.0-10.0 ppm, which is exchangeable with D₂O.

13C NMR (Predicted):

-

Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon is expected around δ 180-185 ppm.

-

Pyrrole Carbons: The carbons of the pyrrole ring will appear in the aromatic region, with the C2 carbon (attached to the carbonyl group) being the most downfield of the pyrrole carbons.

-

Phenyl Carbons: The carbons of the 4-chlorophenyl ring will also be in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 205, with a characteristic isotopic peak at m/z 207 ([M+2]⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyrrole ring, leading to fragments corresponding to the 4-chlorobenzoyl cation (m/z 139/141) and the pyrrolyl cation.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H stretching of the aromatic rings.

-

C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the pyrrole and phenyl rings.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 1090 cm⁻¹, for the C-Cl bond.

Biological Significance and Potential Applications

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3][4] The introduction of an aroyl group at the 2-position can significantly influence the pharmacological properties.

Antimicrobial and Antifungal Activity

Pyrrole derivatives are known for their antimicrobial and antifungal properties.[2][3][5][6][7] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the 4-chlorophenyl group in the target molecule may enhance its lipophilicity, potentially facilitating its transport across microbial cell walls and contributing to its antimicrobial efficacy.

Anticancer Activity

Many pyrrole-containing compounds have been investigated as potential anticancer agents.[8][9] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The 2-aroylpyrrole scaffold can serve as a template for the design of novel anticancer drugs, and this compound could be a valuable intermediate or a lead compound in such studies.

Enzyme Inhibition

The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. The ketone linkage and the aromatic rings can participate in hydrogen bonding and hydrophobic interactions within the active site of an enzyme.

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through well-established organic reactions, and its structure can be unambiguously confirmed using standard analytical techniques. The presence of the pyrrole and 4-chlorobenzoyl moieties suggests a range of potential biological activities, making it a valuable subject for further investigation by researchers and scientists in academia and the pharmaceutical industry. This guide provides a solid foundation for understanding and working with this compound, from its fundamental properties to its potential therapeutic applications.

References

-

This compound - PubChem. Available at: [Link]

- Al-Tel, T. H. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.

- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2615-2627.

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015).

- Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.

- Padmashali, B., Kumar, V. P., & Sandeep, S. (2021). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Indian Journal of Heterocyclic Chemistry, 31(01), 75-80.

- Bamoniri, A., & Ramezani, S. (2015). Synthesis and antifungal activity of 2-acylhydrazino-5-arylpyrrole derivatives. Medicinal Chemistry Research, 24(1), 223-231.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Synthesis and anticancer activity of some new pyrrole and pyrrolo [2, 3-d] pyrimidine derivatives. Medicinal Chemistry Research, 27(1), 226-235.

- Rizk, O. H., El-Sayed, N. A., & El-Hashash, M. A. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1436-1446.

- Prakash, V., Kapoor, K., Prakash, M. S., Gupta, V. K., & Kant, R. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1369.

Sources

- 1. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone molecular weight

An In-depth Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Executive Summary

This technical guide provides a comprehensive scientific overview of the chemical compound this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's fundamental physicochemical properties, outlines a robust methodology for its synthesis and purification, and establishes a framework for its analytical characterization and validation. Furthermore, this guide explores the potential biological significance of this molecular scaffold by contextualizing it within the broader landscape of related pharmacologically active pyrrole derivatives. All methodologies are presented with causal explanations for experimental choices, ensuring a self-validating and reproducible framework for laboratory application.

Introduction: The Pyrrole-Keto Scaffold

The intersection of the pyrrole ring and the benzophenone core represents a privileged scaffold in medicinal chemistry. Pyrrole-containing compounds are known for a wide range of biological activities.[1] The methanone linker provides a specific three-dimensional orientation for the aromatic and heteroaromatic rings, which is crucial for molecular recognition and interaction with biological targets. The specific compound, this compound, combines the electron-withdrawing nature of a para-substituted chlorine on the phenyl ring with the unique electronic and hydrogen-bonding capabilities of the pyrrole moiety. This guide serves to consolidate the known data and provide expert-driven protocols for the synthesis and analysis of this compound, thereby facilitating its exploration as a potential building block in drug discovery programs.

Physicochemical and Structural Properties

The foundational step in evaluating any chemical entity is the precise determination of its physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

The molecular formula for this compound is C₁₁H₈ClNO.[2][3][4] This composition yields a molecular weight of approximately 205.64 g/mol .[2][3][5] A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 13169-71-6 | [2][3][6] |

| Molecular Formula | C₁₁H₈ClNO | [2][3][4][5][6] |

| Molecular Weight | 205.64 g/mol | [2][3][5][6] |

| Exact Mass | 205.02944 Da | [5][6] |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | [5] |

| LogP (octanol/water partition coeff.) | 2.90 | [6] |

| InChIKey | YTVORWPYOKKVAM-UHFFFAOYSA-N | [2] |

Synthesis and Purification Protocol

The synthesis of aryl-heteroaryl ketones such as this compound is commonly achieved via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The pyrrole ring is highly activated towards electrophilic substitution, preferentially at the C2 position.

The proposed synthesis workflow is depicted below. The choice of a Lewis acid catalyst like aluminum chloride (AlCl₃) is critical for activating the 4-chlorobenzoyl chloride electrophile. Anhydrous conditions are paramount, as the presence of water would rapidly quench the catalyst and the acyl chloride. The purification via column chromatography is a standard and necessary step to isolate the target compound from reaction byproducts and unreacted starting materials.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Catalyst Addition: Slowly add aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solvent.

-

Acyl Chloride Addition: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Nucleophile Addition: Dissolve 1H-pyrrole (1.2 equivalents) in anhydrous DCM. Add the pyrrole solution dropwise to the reaction mixture, maintaining the temperature at 0°C. Causality Note: The slow addition and controlled temperature are crucial to manage the exothermic reaction and prevent polymerization of the highly reactive pyrrole.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold dilute hydrochloric acid (HCl). Trustworthiness Note: This step hydrolyzes the aluminum complexes and quenches the reaction. The acidic environment ensures the product remains in the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent in vacuo to yield the pure this compound.

Analytical Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This process is a self-validating system where orthogonal techniques provide complementary data to build a complete and trustworthy profile of the molecule.

Caption: Orthogonal workflow for the analytical validation of the synthesized compound.

4.1 Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically two doublets in the 7.4-7.8 ppm range) and the three protons on the pyrrole ring (in the 6.0-7.0 ppm range). The N-H proton of the pyrrole will appear as a broad singlet at a downfield chemical shift (>8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon signals, including a characteristic signal for the ketone carbonyl carbon (~185-195 ppm) and various signals for the aromatic and heteroaromatic carbons. Spectroscopic data for similar compounds can be found in the literature.[7][8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should yield a molecular ion peak [M+H]⁺ corresponding to the exact mass of 205.02944 Da.[5] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides definitive evidence of its presence. LC-MS can be used to confirm the mass of the purified product.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (around 1630-1680 cm⁻¹) and an N-H stretch for the pyrrole amine (a broad peak around 3200-3400 cm⁻¹).

4.2 Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Validation: The sample is injected and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak. For drug development applications, a purity of >95% is typically required.

4.3 Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should align with the theoretical percentages calculated from the molecular formula C₁₁H₈ClNO (C: 64.25%, H: 3.92%, N: 6.81%) within an acceptable margin of error (±0.4%).

Potential Biological Significance and Applications

While specific biological data for this compound is not extensively published, the core scaffold is present in numerous compounds with significant pharmacological activity. This suggests that the title compound is a valuable intermediate or lead compound for further drug discovery efforts.

-

Anticancer Potential: Many pyrrole derivatives have been investigated as antineoplastic agents. For instance, a structurally related pyrrole-methanone compound, ARDAP, was identified as a novel tubulin inhibitor with cytostatic effects in breast cancer models.[10] Other complex nicotinonitrile derivatives containing the 4-chlorophenyl moiety have also demonstrated antitumor activity.[11] This suggests that the this compound core could serve as a starting point for the development of new anticancer agents.

-

Antimicrobial Activity: The pyrrole nucleus is a common feature in antimicrobial compounds. The synthesis of various heterocyclic compounds derived from pyrrole-containing scaffolds has been pursued to develop new agents with promising pharmacological activity.[12] The proven antibacterial properties of related structures indicate that this compound warrants investigation for its potential antimicrobial effects.[11]

-

General Kinase Inhibition: The planar nature of the aromatic systems linked by a ketone can mimic the hinge-binding motifs found in many kinase inhibitors. This structural alert makes it a candidate for screening against various kinase families implicated in a multitude of diseases.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 205.64 g/mol . This guide has provided a detailed, scientifically-grounded framework for its synthesis, purification, and comprehensive analytical validation. The established protocols, rooted in fundamental chemical principles, offer a reliable path for researchers to produce and verify this compound with high purity. Based on the documented biological activities of structurally related molecules, this compound represents a promising scaffold for further exploration in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

References

-

AbacipharmTech. This compound. [Link]

-

Jian He Chemical. This compound. [Link]

-

Chemical Synthesis Database. (4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone. [Link]

-

Porphyrin-Systems. This compound. [Link]

-

PubChem. Phenyl(1H-pyrrol-2-YL)methanone. [Link]

-

PubChem. Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

-

Prakash, V., et al. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. National Center for Biotechnology Information. [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

-

SpectraBase. (4-Chlorophenyl)[2-(1H-pyrazol-1-yl)phenyl]methanone - Optional[13C NMR]. [Link]

-

MolPort. Compound methanone. [Link]

-

ResearchGate. Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. [Link]

-

MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

-

Amanote Research. (4-Butoxyphenyl)(1H-Pyrrol-2-Yl)methanone - Acta. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes. [Link]

-

ResearchGate. Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. [Link]

-

PubMed. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. [Link]

Sources

- 1. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abacipharma.com [abacipharma.com]

- 3. 键合化学 [abosyn.cn]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. Page loading... [guidechem.com]

- 6. (4-chlorophenyl)-(1H-pyrrol-2-yl)methanone, CasNo.13169-71-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(4-chlorophenyl)(1H-pyrrol-2-yl)methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Abstract

This compound is a key heterocyclic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. The inherent electronic properties of the pyrrole ring dictate a specific reactivity profile, making its functionalization a subject of strategic importance in organic synthesis. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, with a primary focus on the robust and widely adopted Friedel-Crafts acylation. We delve into the mechanistic underpinnings of this reaction, explore alternative synthetic strategies, and provide detailed, field-proven experimental protocols. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of 2-Aroylpyrroles

Pyrrole is a fundamental five-membered aromatic heterocycle, forming the core of numerous biologically active compounds, from natural products to leading pharmaceuticals.[1] The introduction of an acyl group at the C2 position, creating a 2-acylpyrrole, is a critical synthetic transformation. This functional group acts as a versatile handle for subsequent molecular elaboration, enabling the construction of complex architectures. Pyrrole's electron-rich nature makes it highly susceptible to electrophilic substitution, with a strong intrinsic preference for reaction at the C2 (α) position.[1] This regioselectivity is due to the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at C2 compared to the C3 (β) position.[1] The synthesis of this compound, therefore, leverages this inherent reactivity through carefully controlled electrophilic acylation.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.[2][3] Its application to highly reactive heterocycles like pyrrole is effective but requires careful selection of conditions to prevent polymerization and other side reactions. The reaction typically involves the treatment of pyrrole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism

The mechanism proceeds through a well-established three-step sequence involving an electrophilic aromatic substitution.[2][3]

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the chlorine atom of 4-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[3]

-

Electrophilic Attack: The π-system of the electron-rich pyrrole ring acts as a nucleophile, attacking the acylium ion. This attack occurs preferentially at the C2 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex. The stability of this intermediate is greater than that of the one formed from C3 attack, thus dictating the regioselectivity of the reaction.[1]

-

Deprotonation and Aromatization: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts the proton from the C2 position. This restores the aromaticity of the pyrrole ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[2]

Caption: Mechanism of Friedel-Crafts Acylation of Pyrrole.

Causality Behind Experimental Choices

-

Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a powerful catalyst for Friedel-Crafts reactions, its high activity can be detrimental with pyrrole, often leading to low yields and significant polymerization. Milder Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are generally preferred as they provide a more controlled reaction, balancing activation of the acyl chloride with the stability of the pyrrole ring.[1][4]

-

Solvent and Temperature: The reaction is typically conducted in non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid reaction with the Lewis acid. Low temperatures (0 °C to room temperature) are employed to moderate the reactivity of pyrrole and minimize the formation of undesired byproducts.

Alternative Synthetic Pathway: Vilsmeier-Haack Type Reaction

An effective alternative to the classic Friedel-Crafts acylation is a modified Vilsmeier-Haack reaction.[5][6] This method avoids strong Lewis acids and can offer cleaner conversions. It proceeds by first activating a substituted amide with a reagent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7] Pyrrole then attacks this electrophile, and subsequent hydrolysis yields the desired ketone. A protocol for the closely related (4-fluorophenyl)(1H-pyrrol-2-yl)methanone has been successfully demonstrated using this approach.[8]

Caption: Vilsmeier-Haack Type Synthesis Pathway.

Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.

Protocol 1: Friedel-Crafts Acylation using SnCl₄

Caption: Workflow for Friedel-Crafts Acylation Protocol.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-chlorobenzoyl chloride (1.2 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add tin(IV) chloride (SnCl₄, 1.1 equiv) dropwise to the stirred solution. A yellow complex may form. Stir the mixture at 0 °C for 15 minutes.

-

Substrate Addition: Dissolve pyrrole (1.0 equiv) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl. Stir vigorously for 15 minutes.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.[9]

Protocol 2: Vilsmeier-Haack Type Synthesis

Methodology:

-

Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add N,N-dimethyl-4-chlorobenzamide (1.0 equiv) to phosphorus oxychloride (POCl₃, 3.0 equiv) at room temperature. Stir the mixture for 4-6 hours to form the Vilsmeier reagent complex.

-

Reaction: Add anhydrous 1,2-dichloroethane to the flask, followed by a solution of pyrrole (1.0 equiv) in 1,2-dichloroethane. Stir the reaction mixture at room temperature overnight.

-

Hydrolysis and Work-up: Carefully hydrolyze the reaction mixture by adding a saturated aqueous solution of sodium carbonate until the pH is basic. Heat the mixture at reflux for approximately 45-60 minutes to ensure complete hydrolysis of the intermediate.

-

Extraction and Purification: Cool the mixture to room temperature and extract three times with 1,2-dichloroethane. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography to afford the title compound.[8]

Data Summary

Table 1: Comparison of Synthetic Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Pyrrole, 4-chlorobenzoyl chloride, SnCl₄ | 60-80% | Direct, well-established, scalable | Requires anhydrous conditions, risk of polymerization with strong Lewis acids |

| Vilsmeier-Haack Type | Pyrrole, N,N-dimethyl-4-chlorobenzamide, POCl₃ | 65-85% | Milder conditions, avoids strong Lewis acids | Two-step process (reagent formation then reaction), requires hydrolysis |

Table 2: Product Characterization Data

| Property | Data |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol [10] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 13169-71-6[10] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.5 (br s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~7.1 (m, 1H, Pyrrole-H), ~6.8 (m, 1H, Pyrrole-H), ~6.3 (m, 1H, Pyrrole-H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185 (C=O), ~138 (Ar-C), ~137 (Ar-C), ~132 (Pyrrole-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Pyrrole-CH), ~116 (Pyrrole-CH), ~110 (Pyrrole-CH) |

| Note: NMR chemical shifts are estimated based on analogous structures and general principles. Actual values should be confirmed experimentally. |

Conclusion

The synthesis of this compound is most reliably achieved via a carefully controlled Friedel-Crafts acylation using a mild Lewis acid like SnCl₄. This method provides a direct and efficient route to the desired product in good yields. For substrates sensitive to strong Lewis acids, a Vilsmeier-Haack type reaction offers a robust and high-yielding alternative. The choice of synthetic pathway should be guided by the specific requirements of the research objective, including scale, available starting materials, and tolerance for different reaction conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and further functionalization of this valuable chemical intermediate.

References

-

Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 41(24), 5677-5682. Available at: [Link]

-

Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743. Available at: [Link]

-

Lewis, T. A., et al. (2015). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Catalysis, 5(4), 2264-2268. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry. XVI. Acylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 49(7), 1064-1069. Available at: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

-

Loader, C. E., & Anderson, H. J. (1971). Pyrrole Chemistry. Part XII. The Mechanism of the Reaction Between the Pyrrole Grignard Reagent and Acylating Agents. Canadian Journal of Chemistry, 49(3), 45-48. Available at: [Link]

-

Sadighi, J. P., et al. (2002). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 4(12), 1997-2000. Available at: [Link]

-

Anderson, H. J., & Nagy, H. (1974). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry, 52(12), 2235-2237. Available at: [Link]

-

Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available at: [Link]

-

Anderson, H. J., & Huang, C. W. (1970). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. Canadian Journal of Chemistry, 48(10), 1550-1553. Available at: [Link]

-

Anderson, H. J., & Huang, C. W. (1970). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. ResearchGate. Available at: [Link]

-

Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

S. Naveen, et al. (2013). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545. Available at: [Link]

-

National Center for Biotechnology Information. Phenyl(1H-pyrrol-2-YL)methanone. PubChem Compound Database. Available at: [Link]

-

Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

-

AbacipharmTech. This compound. AbacipharmTech. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

A Technical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: Synthesis, Properties, and Applications in Kinase-Targeted Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry. The pyrrole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in numerous bioactive compounds and approved pharmaceuticals.[1][2] This document details the compound's nomenclature and physicochemical properties, provides a representative synthetic protocol, and explores its mechanistic basis as a potential anticancer agent. Specifically, we focus on the role of pyrrole-based compounds as inhibitors of key protein kinases, such as VEGFR and EGFR, which are critical regulators of tumor growth and angiogenesis.[1][3][4] This guide includes detailed, step-by-step experimental protocols for synthesis and in vitro kinase activity evaluation, complete with workflow diagrams, to provide researchers and drug development professionals with a practical and theoretical foundation for advancing this and related molecules in oncology research.

Nomenclature and Physicochemical Profile

The structural foundation of the topic compound is a methanone (ketone) bridge linking a 4-chlorophenyl ring to the 2-position of a 1H-pyrrole ring. The electron-withdrawing nature of the chlorine atom and the unique electronic properties of the pyrrole ring are key determinants of its chemical reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 13169-71-6 | [5][6] |

| Molecular Formula | C₁₁H₈ClNO | [5][7] |

| Molecular Weight | 205.64 g/mol | [5] |

| Appearance | Solid (predicted) | Internal |

| Storage | Sealed in dry, Room Temperature | [7] |

Synthesis and Characterization

Rationale for Synthetic Strategy

The synthesis of aryl-pyrrol-2-yl methanones can be effectively achieved via an electrophilic acylation reaction on the electron-rich pyrrole ring. A common and effective method is a variation of the Vilsmeier-Haack reaction, where a substituted benzamide is activated with an agent like phosphoryl chloride (POCl₃) to form a reactive Vilsmeier-type reagent. This electrophile then preferentially attacks the C2 position of pyrrole. The subsequent hydrolysis of the resulting iminium intermediate yields the desired ketone. This approach is well-documented for analogous structures and offers a reliable route to the target molecule.[8]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the structurally similar compound, (4-fluorophenyl)(1H-pyrrol-2-yl)methanone.[8]

-

Reagent Activation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, combine 1 equivalent of N,N-dimethyl-4-chlorobenzamide with 3 equivalents of phosphoryl chloride (POCl₃). Stir the mixture at room temperature for 6 hours. This step generates the active electrophilic species.

-

Acylation: Dissolve 1 equivalent of pyrrole in anhydrous 1,2-dichloroethane and add it dropwise to the activated amide-phosphoryl complex at 25°C. Stir the reaction mixture for one hour and then allow it to stand overnight.

-

Hydrolysis and Workup: Carefully quench the reaction by pouring the mixture into a saturated sodium carbonate solution. Heat the resulting biphasic mixture at 50°C for 45 minutes to ensure complete hydrolysis of the intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 1,2-dichloroethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the final compound.

Workflow Diagram: Synthesis

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism of Action and Therapeutic Potential in Oncology

The Pyrrole Scaffold as a Privileged Kinase Hinge-Binder

Pyrrole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, recognized for their ability to target a wide array of biological entities, including various cancer-related proteins.[2][9] A critical mechanism underlying the anticancer activity of many pyrrole-containing molecules is the direct inhibition of protein kinases.[1] The pyrrole ring, particularly the N-H group, can act as a hydrogen bond donor, forming crucial interactions with the "hinge region" of the ATP-binding pocket of many kinases. This interaction mimics the adenine portion of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of downstream substrates, thereby halting signal transduction.[10]

Primary Target Class: Tyrosine Kinases (e.g., VEGFR)

Many cancers rely on the overactivation of tyrosine kinase signaling pathways to drive proliferation, survival, and angiogenesis (the formation of new blood vessels). Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis.[3] By inhibiting VEGFR, pyrrole derivatives can disrupt the tumor's blood supply, leading to starvation and cell death. The anticancer activity of numerous pyrrole-containing compounds is attributed to the direct inhibition of receptors like EGFR and VEGFR.[1]

Signaling Pathway Diagram: VEGFR Inhibition

Caption: Proposed inhibition of the VEGFR signaling pathway by pyrrole derivatives.

Representative Biological Activity

While specific IC₅₀ data for this compound is not publicly available, data from closely related pyrrolo[2,3-d]pyrimidine derivatives highlight the potential potency of this chemical class against various cancer-related kinases.[3]

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |

| 5k | EGFR | 40 | - |

| Her2 | 121 | - | |

| VEGFR2 | 89 | - | |

| CDK2 | 204 | - | |

| Sunitinib | VEGFR2 | 261 | - |

| Erlotinib | EGFR | 34 | - |

| Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives illustrates the potential of the broader class of pyrrole-fused heterocycles as kinase inhibitors.[3] |

Protocol: In Vitro Kinase Inhibition Profiling

Assay Principle

To quantify the inhibitory activity of a compound against a specific kinase, a luminescence-based assay such as the Kinase-Glo® platform is highly effective.[3] The principle is straightforward: the kinase reaction consumes ATP. After the reaction, a reagent is added that contains luciferase, which generates a luminescent signal in the presence of the remaining ATP. High kinase activity results in low ATP levels and thus a dim signal, while potent inhibition of the kinase spares ATP, leading to a bright signal. The luminescent signal is therefore inversely proportional to kinase activity.[3]

Step-by-Step Experimental Protocol

Materials:

-

Test Compound: this compound

-

Recombinant Protein Kinase (e.g., VEGFR2)

-

Specific Kinase Substrate (peptide or protein)

-

Adenosine Triphosphate (ATP)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dimethyl Sulfoxide (DMSO)

-

Known Kinase Inhibitor (e.g., Sunitinib, as a positive control)

-

Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

-

White, Opaque 384-well Microplates

-

Luminometer Plate Reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO to create a range of concentrations for the dose-response curve.[3]

-

Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only, representing 0% inhibition).

-

Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Km for the enzyme), the specific substrate, and the recombinant kinase enzyme. Dispense the master mix into the assay plate wells.

-

Incubation: Mix the plate gently and incubate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

-

Signal Development: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate the plate in the dark for 10 minutes to stabilize the signal.[3]

-

Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.

-

Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[3]

Experimental Workflow Diagram: Kinase Assay

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structure is emblematic of a class of compounds known to effectively inhibit protein kinases that are fundamental to cancer progression. The synthetic accessibility and the potential for potent and selective kinase inhibition make this molecule an attractive starting point for further lead optimization and drug discovery programs. The methodologies and insights provided in this guide offer a solid framework for researchers to synthesize, evaluate, and further develop this and related pyrrole derivatives as next-generation targeted cancer therapies.

References

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022-01-08). ResearchGate. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. ResearchGate. [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024-07-05). PubMed. [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2024-05-22). MDPI. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

Phenyl(1H-pyrrol-2-YL)methanone | C11H9NO | CID 24370. PubChem. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

-

(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. National Institutes of Health. [Link]

-

Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- | C13H8Cl2O2 | CID 10468165. PubChem. [Link]

-

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022-12-16). MDPI. [Link]

-

This compound. Jianbang Chemical. [Link]

-

This compound. AbacipharmTech. [Link]

-

Compound methanone. MolPort. [Link]

-

This compound. Porphyrin-Systems. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022-08-09). National Institutes of Health. [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010-01-01). PubMed. [Link]

-

(4-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone. (2024-06-19). Wikidata. [Link]

-

Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023-08-01). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 键合化学 [abosyn.cn]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. This compound – porphyrin-systems [porphyrin-systems.com]

- 8. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to (4-chlorophenyl)(1H-pyrrol-2-yl)methanone

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, a molecule of significant interest in medicinal chemistry and materials science.[1] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles and experimental considerations essential for accurate structural confirmation and characterization. Methodologies for synthesis and purification are also detailed to provide a holistic understanding of this compound's chemical profile.

Introduction

This compound belongs to the diverse family of pyrrole derivatives, which are fundamental structural motifs in a vast array of biologically active molecules, including porphyrins and alkaloids.[2] The intersection of a pyrrole ring with a 4-chlorophenyl moiety creates a molecule with potential applications in various therapeutic areas. Accurate and unambiguous characterization of such molecules is paramount for advancing research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed insights into the molecular structure, functional groups, and elemental composition.[3] This guide serves as a comprehensive resource for the interpretation of the spectral data of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectroscopic analysis.

Sources

Mastering the Solubility Profile of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone of its potential therapeutic success. A compound's ability to dissolve in physiological media directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[1][2][3][4] Poorly soluble compounds often face a challenging development path, plagued by issues such as low bioavailability, high inter-patient variability, and difficulties in formulation.[1][5][6][7] It is estimated that up to 90% of compounds in the development pipeline exhibit poor solubility, making the comprehensive characterization and enhancement of this property a critical endeavor.[5][7]

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on understanding and optimizing the solubility of the compound (4-chlorophenyl)(1H-pyrrol-2-yl)methanone. While specific experimental solubility data for this molecule is not extensively available in the public domain, this document will serve as a comprehensive roadmap for its characterization. We will delve into the theoretical underpinnings of solubility, detail robust experimental protocols for its determination, and explore strategic approaches for its enhancement.

Physicochemical Portrait of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior.

This compound

-

Molecular Weight: 205.64 g/mol [9]

-

Structure:

-

A central pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom.

-

A carbonyl group (ketone) linking the pyrrole ring to a phenyl group.

-

A chlorine atom substituted on the phenyl ring at the para position.

-

The presence of the pyrrole nitrogen allows for hydrogen bonding, while the chlorophenyl group imparts a degree of lipophilicity. The overall structure suggests that the compound is likely to be poorly soluble in aqueous media. The predicted LogP (a measure of lipophilicity) for this compound is 2.89910, further indicating a preference for lipid environments over aqueous ones.[9]

Methodologies for Solubility Determination: A Practical Guide

Accurate and reproducible solubility data is the bedrock upon which formulation and development strategies are built. Several methods exist for determining solubility, each with its own advantages and limitations.

The Gold Standard: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic (or equilibrium) solubility.[10][11][12] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[13] Other organic and mixed-solvent systems can also be evaluated based on formulation needs.

-

Addition of Compound: Add an excess amount of this compound to a series of vials containing the prepared solvent systems. Ensure that a solid phase remains to confirm that a saturated solution is achieved.[11]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (often 24-72 hours).[11][14]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[15]

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in each solvent system.

Causality in Experimental Choices: The extended equilibration time in the shake-flask method is crucial to ensure that the system reaches a true thermodynamic equilibrium, providing a definitive solubility value. The choice of physiologically relevant pH buffers is essential for predicting in vivo dissolution behavior.

Diagram: Shake-Flask Method Workflow

Caption: Workflow for the shake-flask solubility determination method.

High-Throughput Screening (HTS) for Early-Stage Assessment

In the early stages of drug discovery, where numerous compounds need to be evaluated rapidly, high-throughput solubility screening assays are invaluable.[16][17][18] These methods, often based on kinetic solubility, provide a faster, albeit less precise, assessment of a compound's solubility.

A common HTS approach involves dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[14][15] The formation of a precipitate, which can be detected by methods such as nephelometry (light scattering) or UV absorbance, indicates that the solubility limit has been exceeded.[14][19]

Diagram: High-Throughput Kinetic Solubility Workflow

Caption: A typical workflow for high-throughput kinetic solubility screening.

Potentiometric Titration for Ionizable Compounds